An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Ethanol
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated ethanol (B145695), with a focus on ethanol-d1 (CH₃CH₂OD), ethanol-d5 (B126515) (CD₃CD₂OH), and ethanol-d6 (B42895) (CD₃CD₂OD). This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who utilize these isotopically labeled compounds in their work.
Core Physical and Chemical Properties
The substitution of hydrogen with deuterium (B1214612), a heavier isotope, leads to discernible differences in the physical and chemical properties of ethanol. These variations, primarily stemming from the change in mass and vibrational energy, are critical for various applications, including NMR spectroscopy, mechanistic studies, and as tracers in metabolic research.
Data Presentation
The following tables summarize the key quantitative data for different deuterated ethanol isotopologues in comparison to non-deuterated ethanol.
Table 1: Physical Properties of Ethanol and its Deuterated Isotopologues
| Property | Ethanol (CH₃CH₂OH) | Ethanol-d1 (CH₃CH₂OD) | Ethanol-d5 (CD₃CD₂OH) | Ethanol-d6 (CD₃CD₂OD) |
| Molecular Weight ( g/mol ) | 46.07 | 47.07[1] | 51.10[2][3][4] | 52.10[5] |
| Melting Point (°C) | -114.1[6] | -114[1] | - | -114.1[5] |
| Boiling Point (°C) | 78.37[6] | 78[1] | 78-79[2][3] | 78[5] |
| Density (g/mL at 25°C) | 0.789 | 0.806[1] | 0.871[2][3] | 0.892[5] |
| Refractive Index (n20/D) | 1.361 | 1.359[1] | 1.358[2][3] | - |
Table 2: Spectroscopic Data for Deuterated Ethanol
| Isotopologue | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |
| Ethanol-d1 (CH₃CH₂OD) | No O-H proton signal | Standard ethanol shifts | O-D stretch instead of O-H |
| Ethanol-d5 (CD₃CD₂OH) | O-H proton signal | C-D coupling observed | C-D stretches appear |
| Ethanol-d6 (CD₃CD₂OD) | Residual proton signals only | C-D coupling observed | O-D and C-D stretches |
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical properties of deuterated ethanol.
Determination of Boiling Point
Objective: To accurately measure the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology: Micro-Boiling Point Determination [7][8][9]
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Sample Preparation: Place approximately 0.5 mL of the deuterated ethanol sample into a small test tube.
-
Apparatus Setup:
-
Insert a sealed-end capillary tube, open end down, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or a specialized apparatus.
-
Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a digital melting point apparatus with a heating block). Ensure the sample is level with the thermometer bulb.
-
-
Heating: Gently heat the bath. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Observation: Continue heating until a rapid and continuous stream of bubbles is observed.
-
Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.
-
Recording: Record the temperature to the nearest 0.1°C.
Measurement of Density
Objective: To determine the mass per unit volume of the deuterated ethanol sample.
Methodology: Pycnometer Method [10][11]
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.
-
Initial Weighing: Weigh the empty, dry pycnometer on an analytical balance.
-
Sample Filling: Fill the pycnometer with the deuterated ethanol sample, ensuring there are no air bubbles. The temperature of the sample should be controlled and recorded.
-
Final Weighing: Weigh the filled pycnometer.
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where:
-
m₁ is the mass of the empty pycnometer.
-
m₂ is the mass of the pycnometer filled with the sample.
-
V is the volume of the pycnometer.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of the deuterated ethanol sample to identify functional groups and confirm isotopic substitution.
Methodology: Neat Liquid Sample between Salt Plates [12][13][14][15][16]
-
Sample Preparation: Place one to two drops of the deuterated ethanol sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Assembly: Place a second salt plate on top of the first, creating a thin liquid film between the plates.
-
Instrument Setup:
-
Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Place the assembled salt plates into the sample holder of the IR spectrometer.
-
-
Data Acquisition: Acquire the IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.
-
Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. For deuterated ethanol, look for the presence of O-D and/or C-D stretching vibrations and the absence or reduction of O-H and/or C-H stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra of the deuterated ethanol sample to confirm its isotopic purity and structure.
Methodology: Standard NMR Sample Preparation and Acquisition [17][18][19][20]
-
Sample Preparation:
-
For a neat sample, transfer approximately 0.6 mL of the deuterated ethanol directly into a clean, dry NMR tube.
-
If a reference standard is required, a small amount of a suitable internal standard (e.g., TMS) can be added.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent itself.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. The absence or significant reduction of specific proton signals will confirm deuteration at those positions.
-
Acquire the ¹³C NMR spectrum. Observe any changes in multiplicity due to C-D coupling.
-
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the degree of deuteration. Analyze the coupling patterns in both ¹H and ¹³C spectra to confirm the position of deuterium substitution.
Visualization of Isotopic Effects
The following diagram illustrates the fundamental impact of isotopic substitution on the properties of ethanol.
Caption: Isotopic substitution effects on ethanol properties.
Synthesis of Deuterated Ethanol
Several methods exist for the synthesis of deuterated ethanol, with the choice of method depending on the desired isotopic labeling pattern and purity.
-
Ethanol-d1 (CH₃CH₂OD): Can be prepared by the reaction of tetraethylorthosilicate with deuterium oxide (D₂O).[21] Another method involves the hydrolysis of ethyl acetate (B1210297) with a solution of sodium deuteroxide (NaOD) in D₂O.[22]
-
Ethanol-d5 (CD₃CD₂OH): Synthesis can be achieved through the reduction of deuterated acetic acid or its esters with a suitable reducing agent.
-
Ethanol-d6 (CD₃CD₂OD): A common laboratory-scale synthesis involves the reduction of a fully deuterated acetyl derivative (e.g., deuterated acetic acid or ethyl acetate) with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). Industrial synthesis may involve the reaction of deuterated acetylene (B1199291) with D₂O to form deuterated acetaldehyde, which is then reduced with deuterium gas.[23]
Chemical Reactivity and Kinetic Isotope Effect
The most significant impact of deuterium substitution on the chemical reactivity of ethanol is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and has a lower zero-point energy than the C-H bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond.[24] This phenomenon is a powerful tool for elucidating reaction mechanisms.[24][25] For example, in the oxidation of ethanol, measuring the KIE by comparing the reaction rates of CH₃CH₂OH and CD₃CD₂OH can help determine if the C-H bond is broken in the rate-limiting step.[26]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of deuterated ethanol, along with standardized experimental protocols for their determination. The data and methodologies presented herein are intended to support the work of researchers, scientists, and drug development professionals in their various applications of these important isotopically labeled compounds. The provided visualization further clarifies the fundamental principles underlying the observed differences between deuterated and non-deuterated ethanol.
References
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